(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride
Overview
Description
“(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride” is a complex organic compound. It contains a benzotriazole moiety, which is a heterocyclic compound, and an amino acid moiety .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of an amino acid with a benzotriazole derivative . For example, 2-amino propionic acid (Alanine) can be condensed with 1-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl) 2-chloroethanone to yield a similar compound .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various techniques such as NMR and MS analysis . The benzotriazole moiety often forms chelates with a 2:1 (Ligand: Metal) stoichiometry .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be predicted using various computational tools. For example, the compound is likely to have good human intestinal absorption and blood-brain barrier permeability .Scientific Research Applications
(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various drugs on the body, as well as the effects of environmental toxins. Additionally, it has been used to study the mechanisms of action of various enzymes, such as proteases, and to study the effects of various hormones on the body.
Mechanism of Action
Target of Action
The primary target of this compound is Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene expression.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, potentially altering its function . .
Biochemical Pathways
Given its target, it may influence pathways involving tyrosine phosphorylation, which plays a key role in signal transduction and other cellular processes
Pharmacokinetics
Based on its chemical structure, it is predicted to have good intestinal absorption and blood-brain barrier penetration . Its bioavailability could be influenced by factors such as its formulation, route of administration, and the individual’s physiological condition.
Result of Action
It is hypothesized that by modulating the activity of its target enzyme, the compound could influence various cellular processes, potentially leading to changes in cell function . More research is needed to confirm these effects and understand their implications.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, individual factors such as genetic variations, health status, and co-administration of other drugs can also impact the compound’s efficacy and safety profile.
Advantages and Limitations for Lab Experiments
(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, it is non-toxic and can be used in a variety of biochemical and physiological studies. However, there are some limitations to using this compound in laboratory experiments. It has a relatively short half-life, and it is not very soluble in some solvents.
Future Directions
There are a variety of potential future directions for (2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride research. These include further studies on its mechanism of action and its biochemical and physiological effects, as well as studies on its potential therapeutic uses. Additionally, further research could be conducted on its potential applications in drug development, as well as its potential uses in environmental studies. Finally, further research could be conducted on its potential uses as a diagnostic tool for various diseases.
properties
IUPAC Name |
(2S)-2-amino-3-(benzotriazol-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2.ClH/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13;/h1-4,6H,5,10H2,(H,14,15);1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLPEOGJNGRKID-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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